![molecular formula C32H22N4 B8196674 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl](/img/structure/B8196674.png)
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl
Overview
Description
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C32H22N4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclometalated Diruthenium Complexes : A study by Yang, Shao, and Zhong (2015) discussed cyclometalated diruthenium complexes bridged by a derivative of this compound, which can tune electronic properties and intervalence charge transfer by changing the terminal ligands (Yang, Shao, & Zhong, 2015).
Oxidation of Alcohols under Visible Light : Samanta and Biswas (2015) used a similar pyridine derivative as a catalyst for the oxidation of alcohols to carbonyl compounds under visible light, providing an alternative approach for the synthesis of alkyl and aryl aldehydes (Samanta & Biswas, 2015).
Enantioselective Olefin Metathesis Reactions : Alexander et al. (2000) developed catalysts for enantioselective olefin metathesis reactions using 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl (Alexander et al., 2000).
Chemical and Biological Research : Various studies have shown potential applications in chemical and biological research. For example, the work of Bhandari et al. (2000) on triorganostannyltetrazoles and pyridine-substituted triorganostannyltetrazoles (Bhandari et al., 2000).
Metallo-Supramolecular Self-Assembled Polygons : Brusilowskij et al. (2011) explored the effects of different positions of the terminal pyridine N atoms in similar compounds on metallo-supramolecular self-assembled polygons (Brusilowskij et al., 2011).
Pharmaceutical Chemistry and Natural Product Syntheses : Yehia, Polborn, and Müller (2002) noted broad applications in pharmaceutical chemistry, as well as in supramolecular coordination chemistry and natural product syntheses (Yehia, Polborn, & Müller, 2002).
properties
IUPAC Name |
4-[3-(3,5-dipyridin-4-ylphenyl)-5-pyridin-4-ylphenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-9-33-10-2-23(1)27-17-28(24-3-11-34-12-4-24)20-31(19-27)32-21-29(25-5-13-35-14-6-25)18-30(22-32)26-7-15-36-16-8-26/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKZRGHMNLEOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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